Cas no 80325-04-8 (3,4,5,6,13,14,15,15a-Octahydro-9,13,14-trihydroxy-11-methoxy-6-methyl-2H-oxirenoh2benzoxacyclotetradecin-2,8(1aH)-dione)

3,4,5,6,13,14,15,15a-Octahydro-9,13,14-trihydroxy-11-methoxy-6-methyl-2H-oxirenoh2benzoxacyclotetradecin-2,8(1aH)-dione 化学的及び物理的性質
名前と識別子
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- (+)-dihydrohypothemycin
- 3,4,5,6,13,14,15,15a-Octahydro-9,13,14-trihydroxy-11-methoxy-6-methyl-2H-oxirenoh2benzoxacyclotetradecin-2,8(1aH)-dione
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3,4,5,6,13,14,15,15a-Octahydro-9,13,14-trihydroxy-11-methoxy-6-methyl-2H-oxirenoh2benzoxacyclotetradecin-2,8(1aH)-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O268035-10mg |
3,4,5,6,13,14,15,15a-Octahydro-9,13,14-trihydroxy-11-methoxy-6-methyl-2H-oxireno[h][2]benzoxacyclotetradecin-2,8(1aH)-dione |
80325-04-8 | 10mg |
$1642.00 | 2023-05-17 | ||
TRC | O268035-1mg |
3,4,5,6,13,14,15,15a-Octahydro-9,13,14-trihydroxy-11-methoxy-6-methyl-2H-oxireno[h][2]benzoxacyclotetradecin-2,8(1aH)-dione |
80325-04-8 | 1mg |
$207.00 | 2023-05-17 |
3,4,5,6,13,14,15,15a-Octahydro-9,13,14-trihydroxy-11-methoxy-6-methyl-2H-oxirenoh2benzoxacyclotetradecin-2,8(1aH)-dione 関連文献
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
3,4,5,6,13,14,15,15a-Octahydro-9,13,14-trihydroxy-11-methoxy-6-methyl-2H-oxirenoh2benzoxacyclotetradecin-2,8(1aH)-dioneに関する追加情報
Professional Introduction to Compound with CAS No. 80325-04-8 and Product Name (+)-Dihydrohypothemycin
(+)-Dihydrohypothemycin, identified by the Chemical Abstracts Service Number (CAS No.) 80325-04-8, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered considerable attention due to its unique structural properties and promising biological activities. The dihydrohypothemycin scaffold, characterized by its complex nitrogen-containing heterocyclic structure, has been the focus of extensive research aimed at elucidating its mechanisms of action and potential therapeutic applications.
The (+)-configuration of dihydrohypothemycin is particularly noteworthy, as it influences the molecule's interactions with biological targets. This stereochemical feature is critical in determining its efficacy and selectivity in biological systems. Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the binding modes of dihydrohypothemycin with various enzymes and receptors. These studies have highlighted the compound's potential as a lead molecule for developing novel therapeutic agents.
In the realm of medicinal chemistry, (+)-dihydrohypothemycin has been extensively studied for its antimicrobial and antiviral properties. Preliminary in vitro assays have demonstrated its ability to inhibit the replication of certain viruses by interfering with critical viral enzymes. Additionally, the compound has shown promise in combating resistant bacterial strains, making it a valuable candidate for further development. The structural motifs present in dihydrohypothemycin are reminiscent of other bioactive natural products, suggesting that it may possess additional untapped pharmacological potential.
The synthesis of (+)-dihydrohypothemycin presents a significant challenge due to its intricate molecular framework. Researchers have employed multi-step organic synthesis strategies, including asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions, to achieve high yields and enantiopurity. The development of efficient synthetic routes is crucial for scaling up production and facilitating further pharmacological investigations. Recent innovations in synthetic methodologies have enabled more streamlined and sustainable approaches to constructing complex molecules like dihydrohypothemycin.
One of the most intriguing aspects of (+)-dihydrohypothemycin is its potential role in modulating cellular signaling pathways. Studies have indicated that this compound can interact with key regulatory proteins involved in processes such as inflammation, apoptosis, and cell cycle control. By targeting these pathways, dihydrohypothemycin may offer therapeutic benefits in conditions characterized by dysregulated cellular activity. For instance, its ability to inhibit inflammatory cytokine production has sparked interest in exploring its use as an anti-inflammatory agent.
The pharmacokinetic properties of (+)-dihydrohypothemycin are also under investigation to assess its suitability for clinical applications. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its formulation and delivery systems. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing the metabolic pathways of dihydrohypothemycin. These insights are critical for predicting drug interactions and adverse effects.
Recent clinical trials have begun to explore the therapeutic potential of derivatives of (+)-dihydrohypothemycin in treating various diseases. While these trials are still in early stages, preliminary results are encouraging and suggest that modified versions of this compound may exhibit enhanced efficacy with improved tolerability. The integration of structure-activity relationship (SAR) studies has guided the design of novel analogs that retain key bioactive features while addressing limitations observed in earlier formulations.
The role of (+)-dihydrohypothemycin in drug discovery extends beyond its direct therapeutic applications. It serves as a valuable scaffold for generating libraries of compounds with diverse biological activities. By leveraging combinatorial chemistry and high-throughput screening techniques, researchers can rapidly identify new derivatives with optimized properties. This approach has led to the discovery of several promising candidates that are currently undergoing further investigation.
The environmental impact of synthesizing and utilizing (+)-dihydrohypothemycin is another important consideration. Efforts are being made to develop greener synthetic methods that minimize waste and reduce energy consumption. Additionally, biodegradability studies are being conducted to assess the ecological footprint of this compound. Sustainable practices in pharmaceutical chemistry are essential for ensuring that advancements in drug development align with global environmental goals.
In conclusion, (+)-dihydrohypothemycin (CAS No. 80325-04-8) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features, coupled with promising biological activities, make it a compelling candidate for further exploration. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, dihydrohypothemycin is poised to play a crucial role in shaping the future of medicine.
80325-04-8 (3,4,5,6,13,14,15,15a-Octahydro-9,13,14-trihydroxy-11-methoxy-6-methyl-2H-oxirenoh2benzoxacyclotetradecin-2,8(1aH)-dione) 関連製品
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